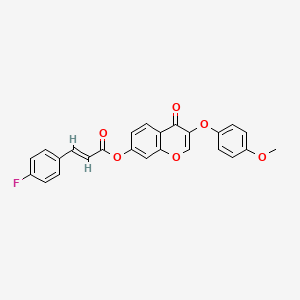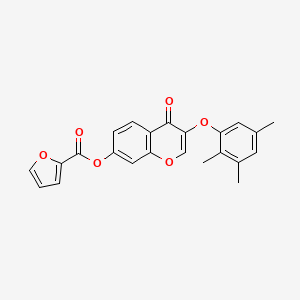
PHENYL 2-HYDROXY-4-(2-PHENOXYACETAMIDO)BENZOATE
Descripción general
Descripción
PHENYL 2-HYDROXY-4-(2-PHENOXYACETAMIDO)BENZOATE: is an organic compound that belongs to the class of phenolic esters This compound is characterized by its complex structure, which includes a phenyl group, a hydroxy group, and a phenoxyacetamido group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL 2-HYDROXY-4-(2-PHENOXYACETAMIDO)BENZOATE typically involves multiple steps, including esterification and amidation reactions. One common synthetic route starts with the esterification of salicylic acid with phenol to form phenyl salicylate. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with phenoxyacetyl chloride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
PHENYL 2-HYDROXY-4-(2-PHENOXYACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
PHENYL 2-HYDROXY-4-(2-PHENOXYACETAMIDO)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of PHENYL 2-HYDROXY-4-(2-PHENOXYACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxyacetamido groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Salicylate: Similar structure but lacks the phenoxyacetamido group.
Phenoxyacetic Acid: Contains the phenoxy group but lacks the benzoate core.
Acetaminophen: Shares the amido group but has a different overall structure.
Uniqueness
PHENYL 2-HYDROXY-4-(2-PHENOXYACETAMIDO)BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
phenyl 2-hydroxy-4-[(2-phenoxyacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c23-19-13-15(22-20(24)14-26-16-7-3-1-4-8-16)11-12-18(19)21(25)27-17-9-5-2-6-10-17/h1-13,23H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDUPALBWVTJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C(=O)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3587118.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B3587127.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B3587134.png)
![methyl 4-({[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B3587137.png)


![3-(3-bromobenzyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3587153.png)
![4-[(3-bromobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3587154.png)
![ethyl 4-((4-chlorobenzyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3587161.png)
![ethyl 4-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B3587178.png)
![6-methyl-N-[4-(4-morpholinyl)phenyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3587183.png)
![isopropyl 4-[(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B3587189.png)
![isopropyl 4-{[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B3587192.png)
![N-(2,5-dichlorophenyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3587194.png)
